1,5,9,10-Tetrachloroanthracene
Description
Contextualizing Halogenated Polycyclic Aromatic Hydrocarbons (PAHs) in Modern Chemical Science
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their halogenated counterparts, known as halogenated polycyclic aromatic hydrocarbons (HPAHs), are formed when one or more hydrogen atoms on the PAH structure are replaced by halogen atoms such as chlorine, bromine, or fluorine. vsu.ruresearchgate.net This substitution significantly alters the electronic structure, reactivity, and optical behaviors of the parent PAH. vsu.ru
HPAHs are a focus of contemporary research due to their prevalence as environmental contaminants and their potential applications in materials science. researchgate.netmdpi.com The introduction of halogen atoms can enhance properties like thermal stability and influence intermolecular interactions, making them interesting candidates for various technological applications. vsu.ruresearchgate.net The study of HPAHs involves understanding their formation, environmental fate, and toxicological profiles, as well as harnessing their unique properties for the development of new materials. researchgate.netmdpi.com
Significance of the Anthracene (B1667546) Core in Material Science and Synthetic Chemistry
Anthracene, a polycyclic aromatic hydrocarbon with three linearly fused benzene (B151609) rings, serves as a fundamental building block in the development of advanced materials. frontiersin.orgnih.gov Its planar structure and extended π-conjugated system are responsible for its notable electronic properties, including efficient charge transport and light absorption and emission. frontiersin.orgnih.gov These characteristics make anthracene and its derivatives highly valuable in the field of organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. frontiersin.orgnih.govgoogle.comresearchgate.net
The versatility of the anthracene core also lies in its amenability to chemical modification. nih.gov The development of transition metal-catalyzed reactions has provided efficient and selective methods for synthesizing a wide array of substituted anthracenes. frontiersin.orgnih.gov This allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of various applications, from fluorescent dyes to potential therapeutic agents. frontiersin.orgsmolecule.com
Scope and Research Focus on 1,5,9,10-Tetrachloroanthracene
This compound is a specific polyhalogenated derivative of anthracene with the chemical formula C₁₄H₆Cl₄. smolecule.com The four chlorine atoms are positioned at the 1, 5, 9, and 10 positions of the anthracene framework. smolecule.com This particular substitution pattern dictates its chemical reactivity and physical properties, distinguishing it from other chlorinated anthracenes. smolecule.com
Research on this compound often centers on its synthesis and its potential as a precursor for other functional materials. For instance, it has been used as a starting material in the synthesis of new metallic charge-transfer complexes. scispace.com The presence of four chlorine atoms makes it a subject of interest in studies of chlorinated aromatic compounds and their environmental behavior. smolecule.comresearchgate.net Its unique electronic properties also suggest potential applications in the field of organic electronics. smolecule.com
Properties and Synthesis of this compound
Below are tables detailing some of the known properties and synthesis information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82843-47-8 sigmaaldrich.com |
| Molecular Formula | C₁₄H₆Cl₄ smolecule.com |
| Molecular Weight | 316.016 g/mol sigmaaldrich.com |
This interactive table provides a summary of the key physicochemical properties of this compound.
Table 2: Research and Synthesis Data for this compound
| Aspect | Details |
| Synthesis Method | A common method involves the chlorination of 1,5-dichloro-9,10-anthracenedione, followed by elimination steps to yield this compound. scispace.com Another general approach is the direct chlorination of anthracene. smolecule.com |
| Chemical Reactions | Can undergo electrophilic substitution reactions and reduction reactions. Dechlorination can also occur under specific conditions. smolecule.com |
| Research Applications | Used as a precursor in the synthesis of tetrathiaanthracene (TTA) and tetraselenaanthracene (TSA), which are donors in conductive polyiodides. scispace.com It is also utilized as a research tool for studying chlorinated aromatic compounds. smolecule.com |
This interactive table outlines the synthesis and research applications of this compound.
Structure
3D Structure
Properties
CAS No. |
82843-47-8 |
|---|---|
Molecular Formula |
C14H6Cl4 |
Molecular Weight |
316.0 g/mol |
IUPAC Name |
1,5,9,10-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H |
InChI Key |
YOGNSITWAIHLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C3C=CC=C(C3=C2Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Vibrational Spectroscopy (IR, Raman) for Structural Insight
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying molecular structure by probing the vibrations of chemical bonds. psu.edu These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from bonds that exhibit a change in polarizability. nih.gov For a molecule to be IR active, there must be a change in dipole moment during the vibration, whereas for a mode to be Raman active, a change in the molecule's polarizability is necessary. acs.org
While specific, experimentally recorded IR and Raman spectra for 1,5,9,10-tetrachloroanthracene are not widely available in the surveyed literature, the expected spectral features can be predicted based on its structure and data from similar chlorinated aromatic compounds.
Expected Vibrational Modes for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique Sensitivity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | These vibrations correspond to the stretching of the bonds between the aromatic carbon atoms and the six hydrogen atoms. |
| Aromatic C=C Stretch | 1620 - 1450 | IR & Raman | Multiple bands are expected in this region, characteristic of the anthracene (B1667546) ring system. The specific pattern can be a fingerprint for the substitution. |
| C-Cl Stretch | 850 - 550 | IR & Raman | The carbon-chlorine stretching frequencies are highly dependent on the configuration of the compound. researchgate.net Given the four chlorine atoms, a series of strong bands would be anticipated in this region. |
| Aromatic C-H Bending | 900 - 675 (out-of-plane) | Strong in IR | The pattern of these "oop" bends is highly diagnostic of the substitution pattern on the aromatic rings. |
The combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile, confirming the presence of the key functional groups (C-Cl, aromatic C-H) and offering fingerprint-level identification of the specific isomer. sigmaaldrich.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of organic molecules. For complex structures like polychlorinated polycyclic aromatic hydrocarbons (PAHs), advanced NMR methods are essential for unambiguous signal assignment. acs.orgnebraska.edu Although specific NMR data for this compound is not provided in commercial sources, the application of standard and advanced NMR techniques would be critical for its structural confirmation. sigmaaldrich.com
For a definitive structural analysis, one-dimensional (1D) NMR spectra would be insufficient. Two-dimensional (2D) NMR experiments are required to establish through-bond connectivities.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to identify which protons are adjacent to one another on the aromatic rings, helping to trace the connectivity of the hydrogen-bearing carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. It allows for the direct assignment of a ¹³C signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). It is crucial for identifying and assigning quaternary (non-protonated) carbons, such as those bonded to the chlorine atoms (C1, C5, C9, C10), by observing their correlations to nearby protons.
The collective data from these experiments would allow for a complete and unambiguous assignment of every proton and carbon atom in the molecule's architecture.
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials that are insoluble or crystalline, providing information about molecular structure, conformation, and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. CP-MAS enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. This method would be particularly useful for this compound, which is expected to be a solid with low solubility, to confirm its molecular structure in the crystalline form.
X-ray Diffraction Studies of this compound and its Derivatives
X-ray diffraction on single crystals is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for this compound itself is not available in the surveyed literature, a 1981 study reports its synthesis and use as a precursor for a derivative, tetrathiaanthracene (TSA), for which a crystal structure was determined. scispace.com The structure of this derivative provides direct insight into the geometry of the core tetrachloroanthracene framework.
The synthesis of this compound (TCA) was achieved through alternating chlorination and elimination steps starting from 1,5-dichloro-9,10-anthracenedione. scispace.com This TCA was then reacted to form the derivative 1,5,9,10-tetrathiaanthracene (TSA). The single-crystal X-ray diffraction analysis of neutral TSA provides precise geometric data. The molecule possesses a planar carbocyclic ring system, a feature inherited from its parent, this compound.
Crystallographic Data for Tetrathiaanthracene (TSA) Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.521(4) |
| b (Å) | 3.896(1) |
| c (Å) | 14.280(5) |
| **β (°) ** | 115.01(3) |
| Z (molecules/unit cell) | 2 |
| Data from Endres, H., et al. (1981). scispace.com |
The crystal structure of the TSA derivative reveals that the planar molecules are not isolated but are arranged in a specific, repeating pattern. The molecules form stacks along the crystallographic b-axis. scispace.com This stacking arrangement is a common feature in the crystal structures of planar aromatic molecules and is governed by non-covalent interactions, such as van der Waals forces and π-π interactions between the aromatic rings of adjacent molecules. The analysis showed that within a stack, the intermolecular distance is uniform, highlighting the ordered nature of the packing. scispace.com This type of structural analysis is crucial for understanding the solid-state properties of materials derived from the this compound core.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the precise molecular mass and elucidating the fragmentation pathways of this compound. This method offers high accuracy in mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. hilarispublisher.commdpi.com
In electron-impact (EI) mass spectrometry, this compound produces a distinct molecular ion (M⁺) peak. A key feature of this peak is its isotopic pattern, which is characteristic of a molecule containing four chlorine atoms. The presence of the ³⁵Cl and ³⁷Cl isotopes in a predictable natural abundance results in a unique and identifiable cluster of peaks for the molecular ion.
The fragmentation of this compound under mass spectrometric conditions typically proceeds through the sequential loss of chlorine atoms. libretexts.org This process generates a series of fragment ions, such as [M-Cl]⁺ and [M-2Cl]⁺. The stability of the aromatic anthracene core also allows for the formation of doubly charged ions, a common feature for such stable structures. The precise masses of these ions, as determined by HRMS, confirm the elemental formula at each stage of fragmentation. For instance, a high-resolution measurement can readily distinguish between ions of the same nominal mass but different elemental compositions. msu.edu
Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) |
|---|---|---|
| [M]⁺ | C₁₄H₆³⁵Cl₄ | 313.9224 |
| [M+2]⁺ | C₁₄H₆³⁵Cl₃³⁷Cl | 315.9195 |
| [M-Cl]⁺ | C₁₄H₆³⁵Cl₃ | 278.9535 |
| [M-2Cl]⁺ | C₁₄H₆³⁵Cl₂ | 243.9846 |
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. libretexts.org The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, and the resulting spectrum is characteristic of the molecule's electronic structure. ubbcluj.ro
The UV-Vis spectrum of this compound, like other anthracene derivatives, is defined by electronic transitions within the conjugated π-electron system. msu.edu These transitions, primarily π → π* in nature, give rise to distinct absorption bands. uomustansiriyah.edu.iq The spectrum typically displays a highly intense absorption band at shorter wavelengths and a series of structured, less intense bands at longer wavelengths. This fine structure is a result of transitions to different vibrational levels within the excited electronic state, a phenomenon explained by the Franck-Condon principle. ufg.br
The position and intensity of these absorption maxima can be influenced by the presence of the chloro substituents on the anthracene ring. These substituents can cause shifts in the absorption bands (either to longer or shorter wavelengths) compared to the parent anthracene molecule.
Table 2: Representative UV-Vis Absorption Data for an Anthracene System
Computational Chemistry and Theoretical Investigations of 1,5,9,10 Tetrachloroanthracene
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,5,9,10-Tetrachloroanthracene, DFT calculations can reveal crucial information about its molecular orbitals and charge distribution.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the opposite.
For this compound, the presence of electron-withdrawing chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted anthracene (B1667546). This effect is due to the inductive effect of the chlorine atoms. The precise energy levels and the HOMO-LUMO gap can be calculated using DFT methods, providing insights into the molecule's electronic transitions and potential for use in optoelectronic applications.
Table 1: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.10 |
Note: The values in this table are hypothetical and representative of what might be obtained from DFT calculations.
Charge Distribution and Electronic Density Mapping
The distribution of electron density in a molecule is fundamental to its chemical behavior. DFT calculations can generate detailed maps of electron density and electrostatic potential, highlighting regions of high and low electron concentration. In this compound, the electronegative chlorine atoms will draw electron density away from the anthracene core.
This charge polarization leads to a non-uniform distribution of charge across the molecule. The areas around the chlorine atoms are expected to have a partial negative charge, while the carbon atoms of the anthracene skeleton will bear a partial positive charge. This information is crucial for understanding intermolecular interactions, such as stacking, and the molecule's susceptibility to nucleophilic or electrophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations are particularly useful for investigating intermolecular interactions in condensed phases (e.g., crystals or solutions).
By simulating a system containing multiple this compound molecules, researchers can study how they pack together and interact. These simulations can reveal preferred orientations and distances between molecules, which are governed by van der Waals forces and electrostatic interactions. The charge distribution calculated from DFT can be used to parameterize the force fields in MD simulations, leading to more accurate predictions of bulk properties.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic properties. For this compound, these methods can be used to predict its UV-Visible absorption spectrum, which is related to electronic transitions between molecular orbitals.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited state energies and, consequently, the wavelengths of maximum absorption (λmax). The predicted spectrum can be compared with experimental data to validate the computational model and to understand the nature of the electronic transitions. The substitution pattern of the chlorine atoms will influence the energies of the electronic transitions and thus the color of the compound.
Table 2: Predicted Spectroscopic Properties of this compound
| Property | Predicted Value |
| λmax (nm) | 385 |
| Oscillator Strength | 0.25 |
| Main Transition | HOMO -> LUMO |
Note: The values in this table are hypothetical and for illustrative purposes.
Computational Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic structure and, in particular, the frontier molecular orbitals, one can identify the most likely sites for chemical reactions.
For instance, the regions of the molecule with the highest HOMO density are susceptible to electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack. Furthermore, computational methods can be used to calculate the activation energies of various potential reactions, providing a quantitative measure of their feasibility. This can be invaluable in designing synthetic routes or in understanding the degradation pathways of the molecule.
Reactivity and Chemical Transformations of 1,5,9,10 Tetrachloroanthracene
Electrophilic Aromatic Substitution Reactions on the Chlorinated Anthracene (B1667546) Core
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds. However, the reactivity of 1,5,9,10-tetrachloroanthracene towards electrophiles is severely diminished. The chlorine atoms are electron-withdrawing groups, which deactivate the aromatic system towards electrophilic attack.
Anthracene typically undergoes electrophilic substitution at the C9 and C10 positions of the central ring. quora.com This preference is due to the formation of the most stable carbocation intermediate (arenium ion), which preserves the aromaticity of two separate benzene (B151609) rings. libretexts.org In this compound, these primary sites of reaction are blocked by chlorine atoms. Consequently, any electrophilic attack would be forced to occur on the less reactive terminal rings (positions 2, 3, 4, 6, 7, or 8).
The strong deactivating effect of the four chlorine atoms makes such substitutions energetically unfavorable. Under forcing conditions with strong electrophiles and high temperatures, instead of substitution, oxidation of the anthracene core is a more likely outcome. For instance, studies on the related isomer, 1,4,5,8-tetrachloroanthracene, have shown that reaction with concentrated nitric acid does not yield a nitrated product but rather the corresponding substituted 9,10-dihydro-9-hydroxy-10-oxoanthracene (an oxanthrone). researchgate.net This suggests that the electron-poor nature of the chlorinated ring system makes it susceptible to oxidation rather than classical electrophilic substitution.
Nucleophilic Substitution and Displacement Reactions
In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring should enhance its reactivity towards nucleophiles. Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound. byjus.com The SNAr mechanism typically requires an aromatic ring activated by electron-withdrawing groups and a good leaving group. byjus.comdalalinstitute.com
In this compound, the chlorine atoms serve as both the activating groups (by withdrawing electron density) and the potential leaving groups. While no specific experimental studies on SNAr reactions for this particular isomer are prominently documented, the general principles of organic chemistry suggest that reactions with strong nucleophiles (e.g., alkoxides, amides) under suitable conditions could lead to the displacement of one or more chlorine atoms. The increased electron-deficient character of the aromatic system facilitates the initial attack by a nucleophile to form a stabilized intermediate (a Meisenheimer-like complex), which then expels a chloride ion to yield the substituted product. dalalinstitute.com
Redox Chemistry of this compound
The redox behavior of this compound is of interest due to the electronically active anthracene core. The addition of chlorine atoms is expected to significantly modulate its electrochemical properties compared to the parent hydrocarbon.
The presence of electron-withdrawing chlorine atoms makes the molecule a better electron acceptor. Therefore, this compound is expected to have a higher (less negative) reduction potential compared to unsubstituted anthracene, making it easier to reduce. Conversely, the oxidation potential is expected to be higher (more positive), making it more difficult to oxidize. nih.gov This shift in redox potentials is a direct consequence of the inductive effect of the chlorine atoms, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO).
| Compound | Expected First Reduction Potential (Ered) | Expected First Oxidation Potential (Eox) | Rationale |
|---|---|---|---|
| Anthracene | Baseline (e.g., ~ -1.9 V vs. SCE) | Baseline (e.g., ~ +1.1 V vs. SCE) | Reference compound. kpfu.rucdnsciencepub.com |
| This compound | Higher (less negative) than anthracene | Higher (more positive) than anthracene | Electron-withdrawing Cl atoms stabilize the radical anion and destabilize the radical cation. nih.gov |
Note: The potential values are illustrative and depend on specific experimental conditions. The table demonstrates the expected trend.
The ability of a molecule to reversibly accept and donate electrons is a key requirement for its use in energy storage systems like rechargeable batteries. The redox properties of this compound, specifically its potential to be a good electron acceptor, suggest it could theoretically function as a cathode material. The stability of the resulting radical anion would be crucial for the cyclability and efficiency of such a device.
However, there is currently no published research investigating the application of this compound in energy storage. Its low solubility in common electrolytes and the potential for irreversible side reactions, such as dechlorination upon reduction, could present significant challenges. Further research would be necessary to evaluate its actual performance and stability in an electrochemical cell.
Cycloaddition Reactions and Their Synthetic Utility
The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic and synthetically useful reaction for anthracene, which acts as the diene component. This reaction almost exclusively occurs across the 9,10-positions of the central ring, as this pathway results in the greatest retention of aromatic stabilization energy in the product. sigmaaldrich.comresearchgate.net
In this compound, the reactive 9 and 10 positions are substituted with chlorine atoms. This substitution sterically and electronically hinders the typical Diels-Alder pathway, effectively blocking this mode of reactivity. While some studies on 9,10-disubstituted anthracenes have shown that cycloaddition can be forced to occur at the terminal 1,4-positions, this is a much less favorable process. nih.gov The strong deactivating nature of the four chlorine atoms in this compound would likely make even this alternative [4+2] cycloaddition reaction extremely difficult to achieve, requiring highly reactive dienophiles and harsh reaction conditions. Therefore, the synthetic utility of this compound as a diene in cycloaddition reactions is considered to be very limited.
Photochemistry and Photophysics of 1,5,9,10 Tetrachloroanthracene
Excited State Dynamics and Energy Transfer Mechanisms
Upon absorption of light, 1,5,9,10-tetrachloroanthracene is promoted to an electronically excited state. The subsequent relaxation of this excited state can occur through various dynamic processes, including internal conversion, intersystem crossing to a triplet state, and energy transfer to other molecules. The presence of heavy chlorine atoms is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet excited state.
Energy transfer from an excited donor molecule to an acceptor molecule can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. fupress.net FRET is a long-range dipole-dipole interaction and does not require physical contact between the donor and acceptor. fupress.net In contrast, the Dexter mechanism is a short-range process that involves the exchange of electrons and requires orbital overlap between the donor and acceptor. fupress.net The efficiency of these energy transfer processes is dependent on factors such as the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. fupress.nettamu.edu In systems where an anthracene (B1667546) derivative acts as a donor, the rate of energy transfer can be influenced by the nature of the acceptor and the linker connecting the two moieties. tamu.edu For instance, studies on anthracene-BODIPY cassettes have shown that the energy transfer rate does not systematically correlate with the donor-acceptor energy gap, suggesting that the Förster mechanism, which is dependent on spectral overlap, may not be the dominant pathway in all cases. tamu.edu
Photoluminescence and Fluorescence Properties
The photoluminescence of a molecule refers to its ability to emit light after absorbing photons. This includes both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). The fluorescence properties of anthracene derivatives are well-documented, with their emission spectra often showing distinct vibronic structures.
The introduction of substituents onto the anthracene core can significantly alter the fluorescence quantum yield and lifetime. For example, the presence of electron-withdrawing groups can sometimes quench fluorescence. While specific data for this compound is not extensively detailed in the provided search results, studies on similar multi-functionalized fullerene derivatives have shown that increasing the number of functional groups can enhance fluorescence quantum yields by increasing the energy gap between the lowest singlet excited state (S1) and the lowest triplet excited state (T1), thereby reducing the efficiency of intersystem crossing. mdpi.com The fluorescence of some anthracene derivatives has been observed to be sensitive to environmental factors, such as the polarity of the solvent. rsc.org
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule following the absorption of light by one of the species. This process can lead to the formation of a charge-separated state, which can have significant implications for various applications, including photocatalysis and solar energy conversion. The efficiency of PET is governed by factors such as the free energy change of the reaction, the distance between the donor and acceptor, and the reorganization energy of the system.
In donor-acceptor dyads, where an electron donor is covalently linked to an electron acceptor, PET can occur intramolecularly. psu.edu The rate of this process is highly dependent on the distance between the donor and acceptor moieties. nih.gov For instance, in some flavoproteins, the rate of photoinduced electron transfer shows a near-linear relationship with the average distance between the flavin chromophore and nearby aromatic amino acid residues at distances shorter than 7 Å. nih.gov The solvent environment can also play a critical role in PET, as polar solvents can stabilize the resulting charge-separated state, thereby influencing the thermodynamics and kinetics of the process. worktribe.com
Photodegradation Kinetics and Mechanisms
Photodegradation is the process by which a molecule is broken down into smaller molecules or atoms as a result of absorbing light energy. This process is a crucial environmental fate pathway for many organic pollutants. The kinetics of photodegradation, which describe the rate at which the compound degrades, can be influenced by a variety of factors.
The photodegradation of organic compounds in aqueous environments can often be described by pseudo-first-order kinetics. mdpi.com The rate of degradation is influenced by the initial concentration of the compound, with the Langmuir-Hinshelwood model often being used to describe the relationship between the reaction rate and the substrate concentration at the surface of a photocatalyst. nih.gov
Influence of Environmental Factors on Photodegradation
Several environmental factors can significantly impact the rate and mechanism of photodegradation. These include:
Light Intensity: Higher light intensity generally leads to a faster rate of photodegradation, as more photons are available to initiate the photochemical reactions. d-nb.info
pH: The pH of the medium can affect the surface charge of photocatalysts and the speciation of the target compound, thereby influencing the adsorption and subsequent degradation rates. nih.gov
Dissolved Organic Matter (DOM): DOM, such as humic acids, can act as photosensitizers, promoting indirect photodegradation. However, they can also act as light screens, reducing the amount of light available for direct photolysis, and can quench excited states, thereby inhibiting degradation. pjoes.com
Presence of Other Ions: Inorganic ions present in the water can affect the photodegradation process by interacting with the photocatalyst surface or by scavenging reactive oxygen species. nih.gov
Temperature: An increase in temperature can sometimes enhance the rate of photodegradation, although the effect can be complex and may depend on the specific reaction mechanism. d-nb.info
Photocatalytic Degradation Studies
Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst to accelerate the degradation of organic pollutants under illumination. researchgate.net When a semiconductor, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), absorbs light with energy greater than its band gap, an electron-hole pair is generated. mdpi.com These charge carriers can then migrate to the surface of the photocatalyst and initiate redox reactions. The holes in the valence band are powerful oxidizing agents and can directly oxidize adsorbed organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). nih.gov The electrons in the conduction band can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can further lead to the formation of other reactive oxygen species. nih.gov
The efficiency of photocatalytic degradation depends on several factors, including the properties of the photocatalyst (e.g., particle size, surface area, and crystal structure), the concentration of the pollutant, the pH of the solution, and the presence of oxygen. d-nb.infonih.gov For instance, studies on the photocatalytic degradation of anthracene have shown that the reaction rate is influenced by the initial concentration of anthracene, temperature, and light intensity. d-nb.info The primary product of anthracene photodegradation is often identified as 9,10-anthraquinone. d-nb.info
Environmental Transformation and Degradation Pathways
Microbial Degradation of Halogenated Polycyclic Aromatic Hydrocarbons (PAHs)
The microbial degradation of PAHs is a key process in their removal from the environment. However, the presence of halogen substituents, as in 1,5,9,10-tetrachloroanthracene, significantly increases the recalcitrance of the molecule. Microorganisms capable of breaking down these complex structures are crucial for natural attenuation and bioremediation efforts nih.gov. The degradation process is influenced by the number and position of the chlorine atoms, with highly chlorinated compounds being more resistant to microbial attack.
The breakdown of halogenated PAHs can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the mechanisms differ significantly.
Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of aromatic rings using oxygenase enzymes. frontiersin.org Monooxygenases and dioxygenases incorporate oxygen atoms into the aromatic nucleus, leading to the formation of dihydrodiols. nih.gov These intermediates are then further metabolized, leading to the opening of the aromatic ring. For chlorinated aromatics, the initial oxygenolytic attack is a critical and often rate-limiting step.
Anaerobic Degradation: In anoxic environments like deep sediments and certain aquifers, anaerobic microorganisms can degrade halogenated compounds. frontiersin.org This process often involves reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. This step is crucial as it reduces the toxicity of the compound and can make the resulting PAH more susceptible to subsequent aerobic or anaerobic ring cleavage. Some anaerobic bacteria can use chlorinated compounds as electron acceptors in a process known as organohalide respiration. Integrated anaerobic-aerobic processes, where initial anaerobic dechlorination is followed by aerobic ring cleavage, have been shown to be effective for the complete mineralization of some chlorinated aromatic compounds.
No single microbial species can degrade all environmental pollutants. Instead, complex consortia of bacteria and fungi often work synergistically to break down complex mixtures of contaminants like halogenated PAHs. nih.gov Some microorganisms are specialized in dechlorination, while others excel at aromatic ring cleavage.
Several genera of bacteria are known for their ability to degrade PAHs and/or chlorinated compounds. Fungi, particularly white-rot fungi, are also effective degraders due to their ability to produce powerful, non-specific extracellular enzymes. frontiersin.org
Interactive Table: Microbial Species Involved in PAH and Halogenated Compound Degradation
| Microbial Genus | Type | Known to Degrade | Reference |
| Pseudomonas | Bacterium | PAHs, Chlorinated compounds | nih.gov |
| Mycobacterium | Bacterium | PAHs (including pyrene) | nih.gov |
| Rhodococcus | Bacterium | PAHs | nih.gov |
| Bacillus | Bacterium | Anthracene (B1667546) | nih.govnih.gov |
| Stenotrophomonas | Bacterium | Phenanthrene | nih.gov |
| Phanerochaete | Fungus | PAHs, Chlorinated compounds | conicet.gov.ar |
| Pleurotus | Fungus | PAHs | frontiersin.org |
| Yeasts | Fungus | PAHs, Chlorinated PAHs | mdpi.com |
The enzymatic machinery of microorganisms is central to the degradation of this compound. The process involves two key types of reactions: dechlorination and ring cleavage.
Dechlorination: Under anaerobic conditions, the primary enzymes responsible for removing chlorine atoms are reductive dehalogenases . These enzymes catalyze the removal of halogens, which is often the initial step in making the compound less toxic and more biodegradable.
Ring Cleavage: The opening of the stable aromatic rings is typically accomplished by oxygenases under aerobic conditions.
Dioxygenases are multi-component enzymes that insert two oxygen atoms into the aromatic ring, forming an unstable cis-dihydrodiol, which is a precursor to ring fission. nih.gov
Monooxygenases , such as cytochrome P450 enzymes found in fungi and some bacteria, insert a single oxygen atom, forming an epoxide that is then hydrolyzed to a trans-dihydrodiol. nih.gov
Fungi, particularly white-rot fungi, employ a different strategy using powerful extracellular ligninolytic enzymes. These enzymes are not specific to their substrate and can oxidize a wide range of recalcitrant compounds, including highly chlorinated ones. frontiersin.org
Lignin Peroxidase (LiP)
Manganese Peroxidase (MnP)
Laccase
These fungal enzymes generate highly reactive radicals that can attack the PAH structure, initiating degradation. nih.govconicet.gov.ar
Interactive Table: Key Enzymes in Halogenated PAH Degradation
| Enzyme | Type | Function | Organism Type | Reference |
| Reductive Dehalogenase | Hydrolase | Removes halogen atoms (anaerobic) | Bacteria | nih.gov |
| Dioxygenase | Oxidoreductase | Initiates aerobic ring cleavage | Bacteria | nih.gov |
| Monooxygenase | Oxidoreductase | Initiates aerobic/fungal ring cleavage | Bacteria, Fungi | nih.gov |
| Lignin Peroxidase (LiP) | Oxidoreductase | Extracellular oxidation of PAHs | Fungi | frontiersin.org |
| Manganese Peroxidase (MnP) | Oxidoreductase | Extracellular oxidation of PAHs | Fungi | frontiersin.org |
| Laccase | Oxidoreductase | Extracellular oxidation of PAHs | Fungi | nih.govconicet.gov.ar |
For highly recalcitrant compounds like this compound, which may not serve as a primary growth substrate for microorganisms, cometabolism is a crucial degradation mechanism. researchgate.net Cometabolism is the transformation of a compound by a microbe that is unable to use the substrate as a source of energy or essential elements. cje.net.cn The microbe oxidizes the contaminant using enzymes produced for the metabolism of its primary growth substrate.
For instance, bacteria growing on simple sugars, organic acids, or even less complex PAHs can produce enzymes that fortuitously degrade more complex molecules like tetrachloroanthracene. cje.net.cn This process is considered essential for the breakdown of high-molecular-weight and highly halogenated PAHs in the environment. researchgate.netcje.net.cn
Abiotic Degradation Pathways in Environmental Matrices
In addition to microbial activity, abiotic (non-biological) processes can contribute to the transformation of this compound in the environment, particularly in soil and water.
Photodegradation: PAHs are known to be susceptible to photodegradation, a process where sunlight provides the energy to break down the chemical structure. The rate of photolysis can be significant, especially for PAHs adsorbed onto surfaces like soil particles or aerosols. However, the presence of chlorine atoms can alter the photolytic rate, in some cases making the compound more stable under irradiation. researchgate.net The process can proceed through direct absorption of light by the PAH or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals.
Chemical Oxidation: Abiotic degradation can also occur through chemical oxidation, catalyzed by minerals present in soil and sediments. aloki.hu Metal oxides, such as those of manganese and iron, and certain clay minerals can act as catalysts, facilitating the oxidation of PAHs. Abiotic dechlorination, while often slower than microbial processes, can be enhanced by the presence of substances like zero-valent iron, sulfide (B99878) minerals (e.g., pyrite), or green rusts, leading to a complete breakdown of the contaminant. nih.gov
Environmental Fate Modeling of Halogenated Anthracenes
Environmental fate models are computational tools used to predict the distribution, persistence, and ultimate fate of chemicals released into the environment. defra.gov.uk These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its movement between air, water, soil, and biota. researchgate.netdefra.gov.uk
Advanced Materials and Emerging Applications
1,5,9,10-Tetrachloroanthracene in Organic Electronics
The introduction of chlorine atoms to an anthracene (B1667546) core can significantly modify the electronic properties of the molecule, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is a key strategy in designing materials for organic electronic devices. For instance, the electron-withdrawing nature of chlorine atoms generally lowers both HOMO and LUMO levels, which can enhance air stability and facilitate electron injection or transport, making such compounds candidates for n-type semiconductors.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, and their performance is heavily reliant on the charge carrier mobility of the semiconductor used. While related chlorinated and fluorinated anthracene derivatives have been investigated as n-type semiconductors, specific studies detailing the synthesis and characterization of this compound in an OFET device, including its charge carrier mobility and on/off ratio, are not available in the reviewed literature. The performance of such a device would depend on the molecule's ability to form well-ordered crystalline thin films with significant intermolecular electronic coupling.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials are required to have high photoluminescence quantum yields and appropriate energy levels to facilitate efficient recombination of electrons and holes. Chlorination can alter the emission color and efficiency of anthracene derivatives. Although this compound is noted for its potential use in OLEDs, there is a lack of published data on its electroluminescent properties, such as external quantum efficiency (EQE), luminance, and CIE coordinates when incorporated into an OLED device. smolecule.com
Photovoltaic Research (Organic Solar Cells)
The efficiency of organic solar cells is dependent on the absorption spectrum, energy levels, and morphology of the donor and acceptor materials. Chlorinated organic molecules can be used as electron acceptors (non-fullerene acceptors) in organic solar cells. The specific substitution pattern of this compound would influence its absorption profile and electronic energy levels, determining its suitability as a component in a photovoltaic blend. However, research articles detailing its use and performance metrics, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF), in organic solar cells are absent from the surveyed scientific databases. smolecule.com
Supramolecular Assemblies and Self-Assembly Processes
The formation of ordered structures through noncovalent interactions is a cornerstone of materials science, influencing the bulk properties of molecular materials.
Design Principles for Supramolecular Architectures with Chlorinated Anthracenes
The design of supramolecular architectures relies on controlling the directionality and strength of intermolecular interactions. For chlorinated anthracenes, key interactions include π-π stacking, halogen bonding (Cl···Cl or Cl···π), and C-H···π interactions. The specific positions of the chlorine atoms on the anthracene core in this compound would dictate the preferred packing motif (e.g., herringbone vs. π-stack). While general principles are well-established for polycyclic aromatic hydrocarbons, specific studies on the self-assembly of this compound are not available.
Noncovalent Interactions in Assembly Formation
Noncovalent interactions are crucial for the self-assembly of molecules into functional architectures. In the case of chlorinated polycyclic aromatic hydrocarbons, halogen bonds and π-π stacking often dominate the crystal packing. The chlorine atoms can form halogen bonds, acting as electrophilic regions (σ-holes) that can interact with nucleophilic sites on adjacent molecules. The interplay between these directive forces and the steric hindrance imposed by the chloro-substituents would define the final supramolecular structure. A detailed analysis of these interactions, including specific bond lengths and angles for this compound, would require crystallographic data, which does not appear to be publicly available.
Functional Materials for Optoelectronic Applications
The unique electronic and photophysical properties of polycyclic aromatic hydrocarbons (PAHs) make them a significant area of research for optoelectronic applications. Anthracene, with its extended π-conjugated system, is a well-established building block for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of halogen atoms, such as chlorine, onto the anthracene core is a known strategy for tuning the material's optoelectronic properties. rsc.org
While direct research on this compound for optoelectronic applications is not extensively documented in publicly available literature, the effects of chlorination on PAHs are studied. nih.gov Chlorination can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the charge injection/transport properties and the optical band gap. nih.gov The electron-withdrawing nature of chlorine atoms typically leads to a lowering of both HOMO and LUMO levels, which can enhance electron affinity and improve stability in n-type semiconductor applications. researchgate.net
The specific substitution pattern of this compound could lead to unique molecular packing in the solid state, which is a critical factor for charge transport in thin-film devices. The steric hindrance and altered intermolecular interactions caused by the chlorine atoms could potentially disrupt the typical herringbone packing of anthracene, possibly leading to a more favorable π-stacking arrangement for charge mobility. Theoretical studies on chlorinated PAHs are being conducted to better predict these properties. nih.govnih.gov
Table 1: Predicted Optoelectronic Properties of this compound Based on Related Compounds
| Property | Predicted Effect of Tetrachlorination | Rationale |
| HOMO Energy Level | Lowered | Electron-withdrawing effect of chlorine atoms. |
| LUMO Energy Level | Lowered | Electron-withdrawing effect of chlorine atoms. |
| Electron Affinity | Increased | Lowered LUMO level facilitates electron acceptance. |
| Ionization Potential | Increased | Lowered HOMO level requires more energy to remove an electron. |
| Solid-State Packing | Altered π-stacking | Steric and electrostatic effects of chlorine atoms. |
Note: The data in this table is predictive and based on general principles of halogenation on polycyclic aromatic hydrocarbons, as direct experimental data for this compound is not widely available.
Polymeric Precursors and Polymerization Strategies Involving Chlorinated Anthracenes
Halogenated aromatic compounds are pivotal precursors in the synthesis of conjugated polymers through various cross-coupling reactions. The presence of chlorine atoms on the anthracene backbone of this compound provides reactive sites for polymerization. acs.org Surface-assisted polymerization, in particular, has emerged as a powerful technique for creating well-defined, low-dimensional covalent structures from halogenated PAHs. acs.org
The reactivity of the chlorine atoms in this compound would likely be influenced by their position on the anthracene core. The chlorine atoms at the 9 and 10 positions are at the most reactive sites of the anthracene molecule. Polymerization strategies could exploit this differential reactivity to create specific polymer architectures. For instance, selective dehalogenation and coupling at the 9 and 10 positions could lead to linear polymer chains, while subsequent or simultaneous reaction at the 1 and 5 positions could result in cross-linked or two-dimensional polymer networks.
Common polymerization methods that could potentially be applied to this compound include:
Ullmann Coupling: This reaction involves the dehalogenative coupling of aryl halides on a metal surface, typically copper, to form C-C bonds. It is a widely used method in on-surface synthesis to produce well-ordered polymeric structures. acs.org
Suzuki Cross-Coupling: This versatile reaction couples an organoboron compound with a halide in the presence of a palladium catalyst. This compound could be reacted with a diboronic acid to yield a variety of conjugated polymers. mdpi.com
Yamamoto Coupling: This method uses a nickel catalyst to achieve dehalogenative polymerization of aryl halides.
The choice of polymerization strategy would be crucial in determining the final properties of the resulting polymer, such as its degree of polymerization, solubility, and solid-state morphology. csic.es
Table 2: Potential Polymerization Reactions for this compound
| Polymerization Method | Co-reactant | Potential Polymer Structure |
| Ullmann Coupling | None (self-polymerization) | Cross-linked or sheet-like polymer |
| Suzuki Cross-Coupling | Benzene-1,4-diboronic acid | Alternating copolymer |
| Yamamoto Coupling | None (self-polymerization) | Network polymer |
Supercapacitor Electrode Materials
Supercapacitors are energy storage devices that rely on high-surface-area electrode materials to store charge either through electrostatic double-layer capacitance (EDLC) or pseudocapacitance (fast Faradaic reactions). While there is no direct research on the use of this compound in supercapacitors, the properties of anthracene-based materials and the role of chlorine in electrochemical systems suggest potential avenues for exploration. nih.govnih.gov
One possible application is the use of this compound as a precursor for the synthesis of porous carbon materials. High-temperature carbonization of chlorinated hydrocarbons can lead to the formation of activated carbons with high surface areas and hierarchical pore structures, which are desirable for EDLC-based supercapacitors. The presence of chlorine during carbonization might also influence the final carbon structure and surface chemistry.
Table 3: Hypothetical Performance of a this compound-Derived Carbon Electrode
| Parameter | Hypothetical Value | Context/Comparison |
| Specific Surface Area | > 1500 m²/g | Comparable to high-quality activated carbons. |
| Specific Capacitance | 150 - 250 F/g | In the range of typical EDLC carbon materials. |
| Energy Density | 5 - 10 Wh/kg | Dependent on the operating voltage window. |
| Power Density | > 10 kW/kg | Characteristic of supercapacitors with low internal resistance. |
Note: The data in this table is hypothetical and serves to illustrate the potential performance of a material derived from this compound, based on the performance of existing carbon-based supercapacitor electrodes.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a semi-volatile organic compound like 1,5,9,10-Tetrachloroanthracene, both liquid and gas chromatography platforms offer powerful solutions for its identification and measurement.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. The compound this compound, with a purity of ≥99%, has been analyzed using HPLC. sigmaaldrich.com The methodology typically involves a reversed-phase (RP) approach, where a non-polar stationary phase is used with a polar mobile phase to separate analytes based on their hydrophobicity. sielc.com
An HPLC system for this purpose consists of a solvent delivery system capable of generating a precise gradient, an injector, an analytical column, and a detector. epa.gov For compounds like chlorinated anthracenes, a UV/Vis detector is commonly employed, often as part of a photodiode array (PDA) detector that can acquire spectra across a range of wavelengths simultaneously. epa.govmdpi.com The separation of a structurally related compound, 1,4,5,8-tetrachloro-9,10-anthracenedione, has been achieved using a mobile phase containing acetonitrile (B52724) and water, demonstrating a viable approach for similar chlorinated polycyclic aromatic hydrocarbons. sielc.com Method validation is crucial and involves establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's performance. mdpi.com
| Parameter | Typical Condition | Reference(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comepa.gov |
| Column | C18 (5 µm, 150 x 4.6 mm) | mdpi.com |
| Mobile Phase | Gradient elution with Acetonitrile and Water (often acidified) | sielc.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | mdpi.comnih.gov |
| Detection | UV/Vis or Photodiode Array (PDA) Detector | epa.gov |
| Injection Volume | 10 - 20 µL | epa.govmdpi.com |
| Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and robust technique for the separation, identification, and quantification of volatile and semi-volatile small molecules (<650 Da). nih.gov It is a primary tool in metabolomics for profiling a wide array of compounds, including acids, sterols, and toxins. nih.gov For non-volatile compounds, a chemical derivatization step, such as silylation or methoximation, is often required to increase their volatility, making them suitable for GC analysis. asbcnet.org
The GC separates components of a mixture based on their boiling points and interaction with the stationary phase, while the MS fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing both molecular weight information and a unique fragmentation pattern that acts as a chemical fingerprint. nih.gov While specific studies detailing the metabolites of this compound are not widely available, GC-MS is the definitive technique for such investigations. The parent compound itself has been successfully identified in non-target screening analyses using GC-MS. researchgate.net
| Parameter | Finding for this compound | Reference(s) |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Retention Time (min) | 51.35 | researchgate.net |
| Measured Mass (m/z) | 315.9189 | researchgate.net |
Development of Biosensors and Chemosensors Utilizing Anthracene (B1667546) Derivatives
Anthracene and its derivatives are highly valued in the development of fluorescent chemosensors and biosensors due to their excellent photophysical properties, including high quantum yields and chemical stability. researchgate.netrroij.com These sensors are designed with a modular structure, typically comprising a recognition unit (receptor) that selectively binds to the target analyte and a signaling unit (fluorophore), which is the anthracene moiety in this case. researchgate.netwikipedia.org The binding event is converted into a measurable optical signal, such as a change in fluorescence intensity (quenching or enhancement) or a shift in emission wavelength. researchgate.netresearchgate.net
The sensing mechanism often relies on processes like photo-induced electron transfer (PET). In a typical PET sensor, the fluorescence of the anthracene unit is "turned off" or quenched in its free state due to electron transfer from the receptor. Upon binding with the target analyte, the receptor's electronic properties are altered, inhibiting the PET process and "turning on" the fluorescence. rroij.com
While specific sensors for this compound are not widely reported, the principles have been extensively applied to other analytes using various anthracene derivatives:
Ion Detection : Calixarene-based anthracene derivatives have been synthesized to act as fluorescent chemosensors for metal ions like Ca²⁺, where binding leads to significant fluorescence quenching. researchgate.net
Anion Detection : Novel anthracene derivatives have been designed to detect anions such as hydrogen sulfide (B99878) (HS⁻) through a nucleophilic reaction that alters the electronic structure of the sensor, resulting in a detectable fluorescence response. nih.gov
Electrochemical Biosensing : Laccase enzymes have been used in conjunction with multi-walled carbon nanotube electrodes to create biosensors for anthracene. The enzyme oxidizes anthracene to anthraquinone (B42736) derivatives, and the electrochemical detection of these products allows for quantification of the original analyte. rsc.org This approach could potentially be adapted for chlorinated anthracenes.
The development of such sensors for this compound would offer a highly sensitive and selective method for its detection in various environmental and biological matrices.
Table 2: Examples of Sensor Systems Based on Anthracene Derivatives
| Anthracene Derivative Type | Target Analyte | Sensing Principle | Signal Output | Reference |
|---|---|---|---|---|
| Calix rroij.comarene-anthracene conjugate | Metal ions (e.g., Ca²⁺) | Complexation with the ionophore | Fluorescence quenching | researchgate.net |
| Anthracene with a -C=C- bond and nitro group | Hydrogen Sulfide (HS⁻) | Nucleophilic addition to the C=C bond | Change in UV-Vis and fluorescence spectra | nih.gov |
| Anthracene (as analyte) | Laccase enzyme | Enzymatic oxidation | Electrochemical detection of oxidation products | rsc.org |
| Amino methyl anthracene derivatives | Protons (pH) | Photo-induced Electron Transfer (PET) | Fluorescence quenching | rroij.com |
Future Research Directions and Perspectives
Exploration of Novel Reactivity and Chemical Transformations
The reactivity of 1,5,9,10-tetrachloroanthracene is largely unexplored, presenting a fertile ground for discovering new chemical transformations. As a chlorinated aromatic compound, it is expected to undergo reactions such as electrophilic substitution, reduction, and dechlorination. smolecule.com Future research should systematically investigate these pathways and explore more complex, value-adding transformations.
Key research avenues include:
Cross-Coupling Reactions: Modern catalytic methods, such as Suzuki-Miyaura and Kumada cross-coupling, could be employed to replace the chlorine atoms with a wide variety of functional groups (e.g., aryl, alkyl, alkynyl). researchgate.net This would generate a library of novel anthracene (B1667546) derivatives with tunable properties.
Oxidation and Reduction: The anthracene core can be targeted through oxidation to yield the corresponding 1,5,9,10-tetrachloroanthraquinone, a potentially valuable intermediate for dyes and functional materials. researchgate.net Conversely, reduction reactions could lead to dihydroanthracene derivatives, altering the electronic and structural properties of the core. smolecule.com
Phototransformation: The compound is known to undergo phototransformation in the environment. copernicus.org A detailed investigation into the mechanisms and products of these photochemical reactions could lead to applications in photochemistry or the development of light-responsive materials.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine atoms may activate the anthracene ring for SNAr reactions, allowing for the introduction of nucleophiles such as amines, alkoxides, or thiolates to create highly functionalized molecules.
| Potential Transformation | Reagents/Conditions | Expected Outcome | Potential Application Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids/esters | Replacement of Cl with aryl/alkyl groups | Organic electronics, Fluorescent probes |
| Oxidation | Strong oxidizing agents (e.g., Nitric Acid) | Formation of 1,5,9,10-Tetrachloroanthraquinone | Dyes, Pigments, Functional polymers |
| Dechlorination | Reducing agents (e.g., Zinc) | Formation of less chlorinated anthracenes | Basic chemical feedstock |
| Photochemical Reaction | UV/Visible light | Degradation or formation of new adducts | Photodegradable materials, Photochemistry |
| Nucleophilic Substitution | Strong nucleophiles (e.g., NaNH₂, NaOR) | Introduction of N, O, S-containing groups | Pharmaceutical intermediates, Ligand design |
Rational Design of New Functional Materials with Enhanced Performance
This compound's inherent electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. smolecule.com Future work should focus on the rational design of new materials where this compound serves as the core building block. By strategically modifying its structure, researchers can fine-tune its material properties for specific high-performance applications.
Key design strategies include:
Tuning Optoelectronic Properties: The introduction of electron-donating or electron-withdrawing groups via the transformations described in section 10.1 can precisely control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for optimizing charge injection, transport, and light emission/absorption characteristics in electronic devices. researchgate.net
Controlling Solid-State Packing: The performance of organic semiconductors is highly dependent on the intermolecular arrangement (e.g., π-stacking) in the solid state. researchgate.net Attaching bulky or planar substituents to the this compound core can direct the crystal packing to enhance orbital overlap and improve charge mobility.
Enhancing Solubility and Processability: Functionalization can improve the solubility of the otherwise rigid molecule, enabling solution-based processing techniques (e.g., spin-coating, inkjet printing) for fabricating large-area electronic devices.
Developing UV-Shielding Polymers: Its potential to absorb UV radiation could be exploited by incorporating it as an additive into polymer matrices to create advanced UV-shielding materials. google.com
| Modification Target | Chemical Modification | Desired Performance Enhancement | Target Material |
|---|---|---|---|
| Energy Levels (HOMO/LUMO) | Attaching phenyl or ethynyl (B1212043) groups | Optimized charge injection/transport | n-type or p-type Organic Semiconductors researchgate.net |
| Crystal Packing | Introducing planar aromatic wings | Enhanced π-stacking and charge mobility | High-performance Organic Field-Effect Transistors (OFETs) |
| Light Emission | Functionalization with emissive groups | Tunable emission color and efficiency | Organic Light-Emitting Diodes (OLEDs) |
| UV Absorption | Incorporation into a polymer backbone | Increased UV stability and protection | Advanced UV-protective coatings google.com |
Integration of this compound into Hybrid Material Systems
The next frontier for this compound lies in its use as a component in complex hybrid materials. By combining this organic molecule with inorganic or polymeric components, novel systems with synergistic or entirely new functionalities can be created.
Future research directions involve:
Metal-Organic and Covalent Organic Frameworks (MOFs/COFs): Functionalizing the molecule with suitable linker groups (e.g., carboxylates, amines) would allow it to be used as a strut in the construction of highly porous MOFs or COFs. These frameworks could exhibit unique properties for gas storage, separation, or heterogeneous catalysis.
Polymer Composites: Dispersing or chemically bonding this compound within a polymer matrix could lead to composites with enhanced thermal stability, flame retardancy, or specific optical properties like UV absorption. google.com
Hybrid Nanoparticle Systems: The molecule could be used to surface-functionalize inorganic nanoparticles (e.g., quantum dots, gold nanoparticles). Such hybrid systems could bridge the properties of both components, leading to new sensors, photocatalysts, or bio-imaging agents. rsc.org
| Hybrid System Type | Role of this compound | Potential Application |
|---|---|---|
| Metal-Organic Framework (MOF) | Functional organic linker | Gas storage, Catalysis, Sensing |
| Covalent Organic Framework (COF) | Core building block | Semiconductor devices, Energy storage |
| Polymer Composite | Functional additive/filler | UV-shielding plastics, Flame-retardant materials |
| Nanoparticle-Organic Hybrid | Surface ligand or energy transfer agent | Optical sensors, Photocatalysis, Bio-imaging |
Advancements in Computational Modeling for Predictive Chemistry
Computational modeling is an indispensable tool for accelerating the discovery and design of new molecules and materials. elifesciences.org Applying advanced computational techniques to this compound can provide deep insights into its behavior and guide experimental efforts, saving significant time and resources.
Key areas for computational investigation include:
Predicting Electronic and Optical Properties: Quantum chemical methods like Density Functional Theory (DFT) can accurately predict the HOMO/LUMO energies, absorption spectra, and emission properties of this compound and its derivatives. researchgate.net This allows for in-silico screening of candidate molecules for electronic applications before undertaking their synthesis.
Simulating Reaction Mechanisms: Computational modeling can be used to explore the energy landscapes of potential chemical reactions. This helps in predicting the feasibility of novel transformations, understanding reaction outcomes, and optimizing experimental conditions.
Modeling Solid-State Properties: Molecular Dynamics (MD) and related simulation techniques can predict how molecules of this compound and its derivatives will arrange themselves in a crystal. researchgate.net This is crucial for predicting charge transport properties and designing high-mobility organic semiconductors.
| Computational Method | Predicted Property / Insight | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), UV-Vis spectra, Reaction energies | Guiding the design of new functional materials researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited state properties, Fluorescence/Phosphorescence | Designing molecules for OLEDs and sensors |
| Molecular Dynamics (MD) | Crystal packing, Bulk morphology, Solubility parameters | Predicting solid-state charge mobility and material processability |
| Reaction Pathway Modeling | Transition state energies, Mechanistic analysis | Predicting feasibility and selectivity of new reactions |
Contributions to Sustainable and Circular Chemistry Practices
Aligning future research on this compound with the principles of green and sustainable chemistry is essential for responsible innovation. acs.orgmdpi.com This involves not only creating high-performance materials but also ensuring that the processes and products are environmentally benign.
Future research should focus on:
Green Synthesis Routes: Developing synthetic pathways to this compound and its derivatives that minimize waste, use less hazardous solvents and reagents, and are more energy-efficient. This includes exploring catalytic methods over stoichiometric ones.
Design for Degradation: The known phototransformation of this compound is a key feature that aligns with the green chemistry principle of "Design for Degradation". copernicus.orgacs.org Future studies should focus on controlling this degradation, identifying the byproducts, and assessing their environmental impact to design molecules that break down into harmless substances after their functional life.
Atom Economy and Circularity: Designing reactions and processes that incorporate most of the atoms from the reactants into the final product. Furthermore, exploring the use of this compound as a building block derived from upcycled waste streams or in the creation of fully recyclable materials would contribute to a circular chemical economy.
| Green Chemistry Principle | Application to this compound Research | Example Research Goal |
|---|---|---|
| Waste Prevention | Develop high-yield, low-waste syntheses. | Achieve >95% yield in cross-coupling reactions using a recyclable catalyst. |
| Atom Economy | Utilize addition reactions and catalytic cycles. | Design a synthesis where all atoms from a key reagent are incorporated into the product. |
| Less Hazardous Synthesis | Replace hazardous reagents with benign alternatives. | Develop a solvent-free or water-based synthesis method. rsc.org |
| Design for Degradation | Study and control photodegradation pathways. | Engineer derivatives that degrade into non-toxic products under sunlight. copernicus.org |
| Catalysis | Prefer catalytic reagents over stoichiometric ones. | Replace stoichiometric dechlorinating agents with a catalytic system. smolecule.com |
Q & A
Q. What are the established synthetic pathways for 1,5,9,10-tetrachloroanthracene, and how can reaction conditions be optimized for high yield?
A common synthetic route involves chlorination of anthracene derivatives. For example, 1,5-dichloroanthracene-9,10-dione can be reduced using Zn in concentrated ammonia to form 1,5-dichloroanthracene, followed by further chlorination to introduce additional Cl atoms at positions 9 and 10 . Key parameters include:
- Temperature : Controlled chlorination at 60–80°C minimizes side reactions.
- Catalysts : Use of AlCl₃ or FeCl₃ enhances regioselectivity.
- Solvent : Dichloromethane or chlorobenzene improves solubility of intermediates.
Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize over-chlorination.
Q. How is the crystal structure of this compound characterized, and what structural insights are critical for interpreting its reactivity?
X-ray crystallography reveals planar anthracene skeletons with Cl substituents inducing steric and electronic effects. For example, in 9,9,10,10-tetrachloroanthracene (a structural analog), the D2h symmetry and dovetailed molecular packing influence intermolecular interactions and stability . Bond distances (C–Cl ≈ 1.74 Å) and angles (Cl–C–Cl ≈ 109.5°) provide benchmarks for computational modeling of reactivity in cross-coupling or substitution reactions.
Q. What safety protocols are essential when handling chlorinated anthracenes in laboratory settings?
While specific SDS for this compound is unavailable, analogous compounds (e.g., 2-chloroanthracene) mandate:
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Wash skin with copious water for ≥15 minutes upon contact .
- Waste disposal : Collect in halogenated waste containers.
Advanced Research Questions
Q. How do electronic effects from chlorine substituents influence the compound’s optical and electronic properties?
The electron-withdrawing Cl atoms reduce the HOMO-LUMO gap, enhancing π-conjugation. Computational studies (e.g., DFT on 6,7-dichloroanthracene derivatives) show that Cl positioning alters charge distribution, increasing electron affinity for applications in organic semiconductors . Experimental validation via UV-Vis (λmax shifts to ~420 nm) and cyclic voltammetry (reduction potentials ≈ −1.2 V vs. Ag/AgCl) can quantify these effects.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., NMR splitting vs. X-ray symmetry) arise from dynamic effects or polymorphism. For example:
Q. How can this compound serve as a precursor for functionalized anthracene derivatives in materials science?
The Cl atoms enable nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) to introduce functional groups. For instance:
- Arylation : Pd-catalyzed coupling with boronic acids yields π-extended systems for OLEDs.
- Hydroxylation : Hydrolysis under basic conditions forms diols for coordination chemistry .
Reaction progress can be tracked via GC-MS or MALDI-TOF to confirm product purity.
Q. What computational methods predict the compound’s interaction with biological targets or environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
